molecular formula C14H18O4S B3039151 2-Oxocycloheptyl 4-methylbenzenesulfonate CAS No. 146040-84-8

2-Oxocycloheptyl 4-methylbenzenesulfonate

Cat. No. B3039151
CAS RN: 146040-84-8
M. Wt: 282.36 g/mol
InChI Key: WVZOAZUIYHADSM-UHFFFAOYSA-N
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Description

“2-Oxocycloheptyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C14H18O4S . It has a molecular weight of 282.36 . It is used as a building block for synthesis .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 431.2±38.0 °C at 760 mmHg, and a flash point of 214.6±26.8 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 69 Å2 .

Scientific Research Applications

1. Molecular Structure and Vibrational Analysis

  • The molecular structure of 4-methylbenzenesulfonate, closely related to 2-Oxocycloheptyl 4-methylbenzenesulfonate, has been analyzed using ab initio quantum chemical methods. This study included IR and Raman spectroscopy of oxonium p-toluenesulfonate, providing valuable insights for understanding the internal vibrational modes of the anion in 4-methylbenzenesulfonate salts (Ristova, Pejov, Žugić, & Šoptrajanov, 1999).

2. Synthesis and Application in Organic Chemistry

  • 1-Vinylcyclopropyl 4-methylbenzenesulfonate, another derivative, was synthesized in a scalable manner. This intermediate is pivotal for the synthesis of alkylidenecyclopropanes, which are crucial in creating a variety of alicyclic systems through metal-catalyzed carbocyclization and cycloisomerization reactions (Ojo, Inglesby, Negru, & Evans, 2014).

3. Catalysis in Chemical Reactions

  • N-Heterocyclic carbene-catalyzed oxidative esterification reactions of aldehydes with alkyl halides or alkyl 4-methylbenzenesulfonates have been studied, demonstrating the significant role of oxygen and the inversion of alkyl halides configuration in these transformations (Xin, Shi, Xie, Hui, & Xu, 2011).

4. Crystal Structure Analysis

5. Application in Polymer and Material Science

  • The potential of photoacid generators based on oxime sulfonates, including 4-methylbenzenesulfonate derivatives, has been explored. These compounds are significant in the context of polymer resists and highlight the role of secondary reactions in acid liberation (Plater, Harrison, & Killah, 2019).

6. Antioxidant Activity in Lubricating Oils

  • Certain quinazolones, including 4-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl-4-methylbenzenesulfonate, have been synthesized and evaluated as antioxidants and corrosion inhibitors in lubricating oils, demonstrating their industrial application potential (Habib, Hassan, & El‐Mekabaty, 2014).

properties

IUPAC Name

(2-oxocycloheptyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4S/c1-11-7-9-12(10-8-11)19(16,17)18-14-6-4-2-3-5-13(14)15/h7-10,14H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZOAZUIYHADSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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